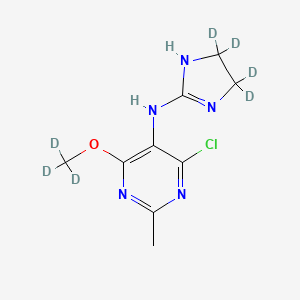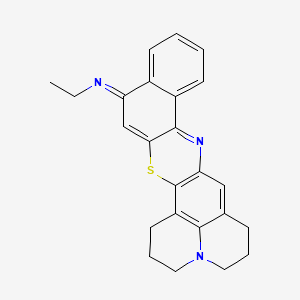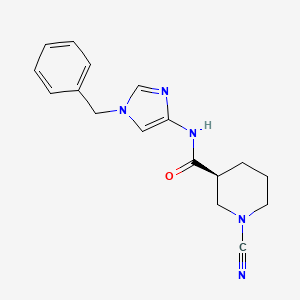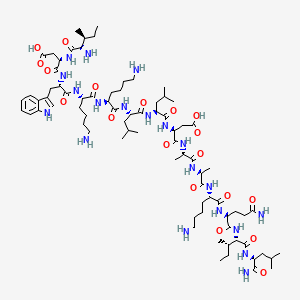
Moxonidine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Moxonidine-d7 is a deuterated form of Moxonidine, which is an imidazoline type 1 receptor selective agonist and antihypertensive agent. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Moxonidine due to the presence of stable heavy isotopes of hydrogen (deuterium) in its structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-d7 involves the incorporation of deuterium atoms into the Moxonidine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Moxonidine with deuterium atoms using deuterated solvents or reagents.
Direct Synthesis: This method involves the synthesis of Moxonidine from deuterated starting materials.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
Moxonidine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrogenated and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include dehydrogenated this compound, hydroxymethyl-Moxonidine-d7, and other hydroxylated derivatives .
科学研究应用
Moxonidine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Moxonidine in the body.
Metabolic Profiling: The deuterated form allows for the detailed analysis of metabolic pathways and the identification of metabolites.
Biological Research: this compound is used to investigate the biological effects of Moxonidine on various cellular and molecular targets.
Medical Research: It is used in the development of new antihypertensive therapies and to study the effects of Moxonidine on cardiovascular health
作用机制
Moxonidine-d7 exerts its effects by selectively binding to imidazoline type 1 receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the inhibition of sympathetic nervous system activity. The reduction in sympathetic activity leads to a decrease in blood pressure. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, which may contribute to its beneficial effects on metabolic health .
相似化合物的比较
Moxonidine-d7 is unique compared to other similar compounds due to its selective agonist activity at imidazoline type 1 receptors and its deuterated nature. Some similar compounds include:
Clonidine: An older antihypertensive agent that binds to both imidazoline and alpha-2 adrenergic receptors.
Rilmenidine: Another imidazoline receptor agonist with similar antihypertensive effects but different receptor selectivity.
Methyldopa: A centrally acting antihypertensive agent that works through different mechanisms
This compound’s unique properties make it a valuable tool in scientific research and a promising candidate for the development of new therapeutic agents.
属性
分子式 |
C9H12ClN5O |
|---|---|
分子量 |
248.72 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2 |
InChI 键 |
WPNJAUFVNXKLIM-FFSDNRBLSA-N |
手性 SMILES |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)





![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)




